3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure is similar to that of many natural alkaloids, making it a useful tool in pharmacological studies.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Piperidine derivatives are known for their activity in the central nervous system, and this compound could serve as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
Future Directions
The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of such compounds, including “3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester”, will continue to be important in future research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine that serves as a precursor to many complex molecules.
N-Acetylpiperidine: Similar in structure but lacks the tert-butyl ester group.
Piperidine-1-carboxylic acid: Lacks the amino and acetyl groups, making it less versatile in synthesis.
Uniqueness
3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups. The presence of both amino and ester groups, along with the piperidine ring, provides a unique set of chemical properties that can be exploited in various applications. Its structure allows for multiple points of modification, making it a versatile intermediate in organic synthesis.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and industrial applications. Its versatility and reactivity open up numerous possibilities for further exploration and development.
Properties
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYOIYYAQLFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-61-1 |
Source
|
Record name | tert-butyl 3-(2-amino-N-methylacetamido)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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